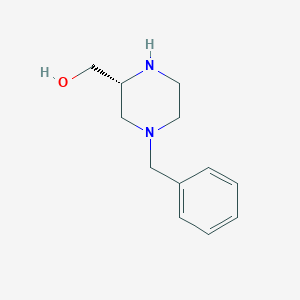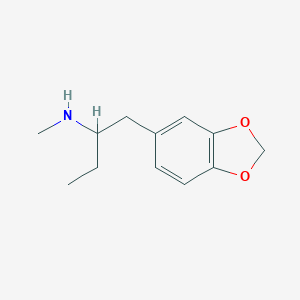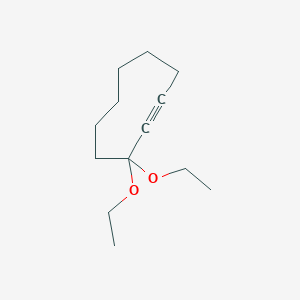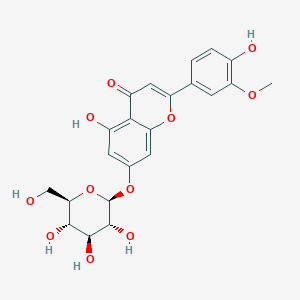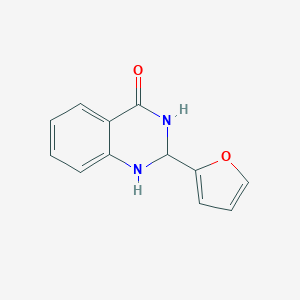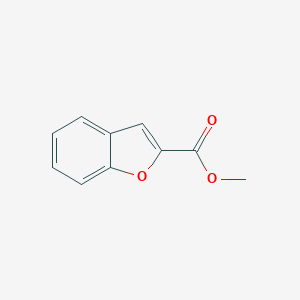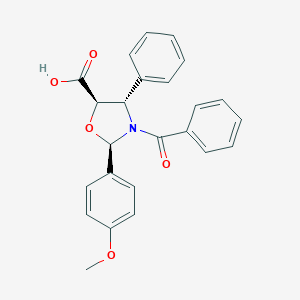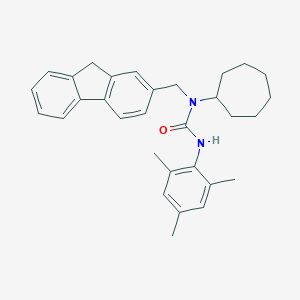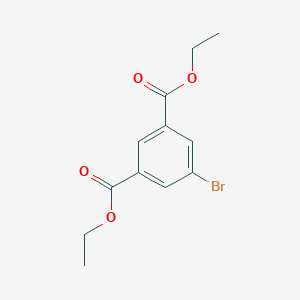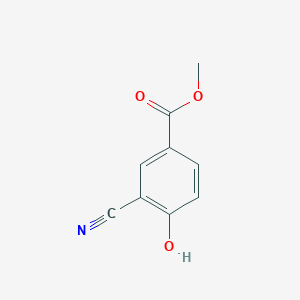![molecular formula C6H7N5O B180712 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 40775-79-9](/img/structure/B180712.png)
2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Descripción general
Descripción
“2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” is a compound with the molecular formula C6H7N5O . It belongs to the class of compounds known as [1,2,4]triazolo[1,5-a]pyrimidines .
Synthesis Analysis
The synthesis of 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol and its derivatives has been reported in several studies . These studies have developed efficient one-step procedures for the synthesis of these compounds .
Molecular Structure Analysis
The molecular structure of “2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” consists of a triazolopyrimidine ring with an amino group at the 2-position and a methyl group at the 5-position . The compound is isoelectronic with purines, making it a potential surrogate for the purine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” include a molecular weight of 165.15 g/mol . The compound’s InChI and SMILES strings, which provide information about its molecular structure, are also available .
Aplicaciones Científicas De Investigación
Antibacterial Activity : A derivative of this compound showed antibacterial activity against Gram-positive and Gram-negative microbial strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).
Antimicrobial and Antifungal Properties : Compounds synthesized from 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol demonstrated in vitro antimicrobial and antifungal activities (Komykhov et al., 2017).
Chemical Transformations for Synthetic Applications : Research on the chemical transformations of this compound and its derivatives provides insights into reactions with reagents of diverse electronic nature, useful in organic synthesis (Zemlyanaya et al., 2018).
Synthesis Techniques : The development of efficient and regioselective synthesis methods for derivatives of 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has been explored, which is valuable for preparing biologically active compounds (Massari et al., 2017).
Diversity-Oriented Synthesis : Studies on the condensation of this compound with other organic molecules have led to the synthesis of diverse polycyclic derivatives, important for pharmaceutical applications (Pyatakov et al., 2015).
Application in Antiviral Drug Synthesis : The compound has been used in the synthesis of intermediates for antiviral drugs, exemplified by its role in the synthesis of Triazid®, highlighting its importance in pharmaceutical chemistry (Baklykov et al., 2019).
Anti-Epileptic Activities : Derivatives of this compound have shown potential as anti-epileptic agents, with several compounds demonstrating significant activity in in vitro models (Ding et al., 2019).
Antimalarial Effects : Some derivatives have been found to possess antimalarial activity, which could be crucial in developing new treatments for malaria (Werbel et al., 1973).
Direcciones Futuras
Future research on “2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” and its derivatives could focus on further elucidating their synthesis, chemical reactions, mechanisms of action, and biological activities. Additionally, more studies are needed to assess the safety and potential therapeutic applications of these compounds .
Propiedades
IUPAC Name |
2-amino-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-3-2-4(12)11-6(8-3)9-5(7)10-11/h2H,1H3,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJWDADCCRTLQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90961196 | |
| Record name | 2-Imino-5-methyl-1,2-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
CAS RN |
40775-79-9 | |
| Record name | NSC509218 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Imino-5-methyl-1,2-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B180632.png)
